An In-depth Technical Guide to Fmoc-DAP-N3: A Versatile Building Block for Bioconjugation
An In-depth Technical Guide to Fmoc-DAP-N3: A Versatile Building Block for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid, β-azide (Fmoc-L-Dap(N3)-OH), a derivative of the proteinogenic amino acid alanine, has become an indispensable tool in modern peptide chemistry and drug development.[1] Its significance lies in the introduction of a bioorthogonal azide moiety into peptide sequences. This azide group acts as a versatile chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the site-specific conjugation of peptides to a wide array of molecules including fluorescent dyes, imaging agents, and drug payloads.[2] This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with Fmoc-L-Dap(N3)-OH.
Core Chemical Properties
Fmoc-DAP-N3 is a white to beige amorphous solid valued for its stability under standard solid-phase peptide synthesis (SPPS) conditions.[3] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into Fmoc-based SPPS workflows.[2] The azide functionality is stable during the repeated cycles of basic Fmoc deprotection and subsequent amino acid couplings.[4]
Quantitative Data Summary
| Property | Value | References |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid | |
| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine, Fmoc-Aza-OH, Fmoc-Ala(N3)-OH | |
| CAS Number | 684270-46-0 | |
| Molecular Formula | C₁₈H₁₆N₄O₄ | |
| Molecular Weight | 352.35 g/mol | |
| Appearance | White to beige amorphous solid | |
| Melting Point | >155 °C (decomposition) | |
| Purity (Typical) | ≥98% (HPLC) | |
| Solubility | Slightly soluble in DMF, DMSO, Methanol | |
| Storage Temperature | 2-8°C or -20°C | |
| Azide IR Absorption | ~2100 cm⁻¹ |
Experimental Protocols
The primary application of Fmoc-L-Dap(N3)-OH is its incorporation into a peptide chain during Fmoc-based solid-phase peptide synthesis. The resulting azide-containing peptide can then be utilized in various bioconjugation reactions.
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.
Materials:
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Fmoc-protected peptide-resin
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Fmoc-L-Dap(N3)-OH
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Coupling reagent (e.g., PyBOP)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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20% Piperidine in Dimethylformamide (DMF)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Solid-phase synthesis vessel
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Shaker or bubbler for mixing
Methodology:
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Resin Swelling: Swell the peptide-resin in DMF for 20 minutes in the synthesis vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
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Drain the solution.
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Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
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Drain and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
-
Confirm the presence of a free primary amine using a Kaiser test.
-
-
Coupling of Fmoc-L-Dap(N3)-OH:
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In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF. For challenging sequences, 3-5 equivalents of the amino acid and coupling reagent may be used.
-
Pre-activate the mixture by allowing it to stand for 5 minutes.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the mixture for 1-3 hours at room temperature.
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Monitor the reaction completion with a Kaiser test. If the test is positive, indicating incomplete coupling, continue agitation or consider a second coupling.
-
-
Washing: Once coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF and DCM.
Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection
Caution: Thiol-based scavengers like ethanedithiol (EDT) can reduce the azide group to an amine. It is recommended to use a cleavage cocktail with triisopropylsilane (TIS).
Materials:
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Dried peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Methodology:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
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Centrifuge the mixture to pellet the precipitated peptide.
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Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-containing peptide to an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide
-
Alkyne-containing molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
-
Suitable solvent (e.g., water/acetonitrile mixture)
Methodology:
-
Dissolve the azide-containing peptide and the alkyne-containing molecule in the chosen solvent system.
-
Add a solution of copper(II) sulfate.
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Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry.
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Purify the resulting triazole-linked conjugate using reverse-phase HPLC.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for incorporating Fmoc-Dap-N3 and a potential application in creating a targeted peptide-drug conjugate.
Caption: Workflow for the incorporation of Fmoc-Dap(N3)-OH in SPPS.
Caption: Logical workflow for a peptide-drug conjugate utilizing Fmoc-Dap-N3.
Applications in Research and Drug Development
The ability to introduce a versatile azide handle into peptides has led to numerous applications:
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Peptide-Drug Conjugates (PDCs): The azide can be used to "click" potent cytotoxic drugs onto tumor-targeting peptides, creating highly specific drug delivery systems.
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PEGylation: Attaching polyethylene glycol (PEG) chains via a stable triazole linkage can improve the pharmacokinetic profile of therapeutic peptides.
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Fluorescent and Biotin Labeling: The conjugation of fluorescent dyes or biotin allows for the tracking and visualization of peptides in cellular imaging studies or for their use in affinity-based purification.
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Peptide Macrocyclization: Incorporating both an azide (via Fmoc-L-Dap(N3)-OH) and an alkyne-containing amino acid into the same peptide sequence allows for intramolecular CuAAC to generate structurally constrained, cyclic peptides with potentially enhanced stability and bioactivity.
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Bioconjugation: Peptides containing this unnatural amino acid can be linked to proteins, surfaces, or other biomolecules to create novel diagnostic tools and therapeutic agents.
Safety and Handling
While generally stable under normal laboratory conditions, Fmoc-L-Dap(N3)-OH is an organic azide and should be handled with care. Avoid excessive heat, shock, or friction. It is recommended to store the compound at 2-8°C and handle it in a well-ventilated area. During peptide cleavage, the use of thiol-free scavenger cocktails is crucial to prevent the reduction of the azide group.
